Métabolite M5 de l'atazanavir

Vue d'ensemble

Description

Atazanavir N2-Descarboxymethyl is a useful research compound. Its molecular formula is C₃₆H₅₀N₆O₅ and its molecular weight is 646.82. The purity is usually 95%.

BenchChem offers high-quality Atazanavir N2-Descarboxymethyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atazanavir N2-Descarboxymethyl including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de la protéase du VIH

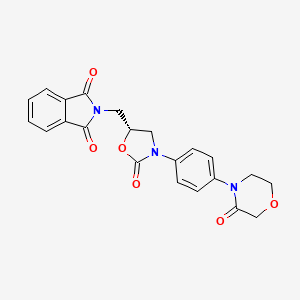

Le métabolite M5 de l'atazanavir est un métabolite de l'atazanavir, un inhibiteur de la protéase couramment prescrit pour le traitement de l'infection à VIH-1 {svg_1}. Les métabolites de l'atazanavir peuvent contribuer à son efficacité mais aussi à sa toxicité et à ses interactions {svg_2}.

Profil métabolique

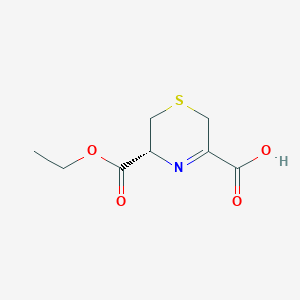

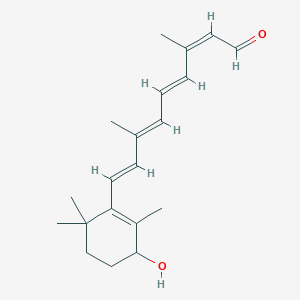

Le this compound est utilisé dans le profil métabolique de l'atazanavir. Cinq métabolites de l'atazanavir ont été détectés et identifiés dans des échantillons de patients en utilisant la chromatographie liquide couplée à la spectrométrie de masse à piège ionique linéaire {svg_3}. Cela comprend un produit de N-désalkylation (M1), deux métabolites résultant de l'hydrolyse du carbamate (M2 et M3), un produit hydroxylé (M4) et un métabolite céto (M5) {svg_4}.

Recherche pharmacologique clinique

La méthode de criblage métabolique de l'atazanavir développée, qui comprend la détection du this compound, peut maintenant être utilisée pour des recherches pharmacologiques cliniques plus poussées avec cet agent antirétroviral {svg_5}.

Génération de métabolites réactifs

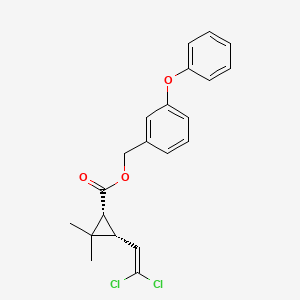

Le this compound est l'un des métabolites réactifs potentiels générés par le CYP3A {svg_6}. Ces métabolites réactifs potentiels ont été principalement générés par le CYP3A {svg_7}.

Étude des effets indésirables

Les métabolites réactifs potentiels de l'atazanavir, y compris le métabolite M5, fournissent un indice pour les études sur les effets indésirables liés à l'atazanavir du point de vue de l'activation métabolique {svg_8}.

Métabolisme des médicaments

Le this compound est impliqué dans le métabolisme des médicaments de l'atazanavir. Il est généré par les voies de biotransformation de l'atazanavir {svg_9}.

Mécanisme D'action

Target of Action

Atazanavir metabolite M5, also known as UNII-UXV8UVW0O3, Atazanavir N2-Descarboxymethyl, or UXV8UVW0O3, is a metabolite of the antiretroviral drug Atazanavir . Atazanavir is a protease inhibitor used in the treatment of HIV-1 infection . It selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This prevents the formation of mature virions .

Mode of Action

It is known that atazanavir and its metabolites may contribute to its effectiveness but also to its toxicity and interactions . The formation of metabolite M5 indicates that the further metabolite of M1 can interact and form an adduct with GSH (M4) .

Biochemical Pathways

Atazanavir metabolite M5 is part of the metabolic pathways of Atazanavir. Atazanavir is primarily and extensively metabolized by the cytochrome P450, family 3, subfamily A (CYP3A) polypeptide isoenzymes 4 and 5 (CYP3A4/5) . Mono-oxidation products (M1 and M2) were formed by CYP3A5 at a faster rate than CYP3A4 .

Pharmacokinetics

It is known that atazanavir is rapidly absorbed and peak atazanavir concentration (cmax) is reached between 2 – 25 hours post-dose . Atazanavir absorption is improved when it is taken with food . The primary route of Atazanavir elimination is through bile (79% of administered dose) and the secondary route is through urine (13% of administered dose excreted as metabolites) .

Result of Action

It is known that atazanavir and its metabolites may contribute to its effectiveness but also to its toxicity and interactions .

Orientations Futures

Atazanavir has been considered as a potential repurposing drug for COVID-19, but there are controversial reports on its mechanism of action and effectiveness as an anti-SARS-CoV-2 . Further investigation is needed to better understand the Mpro/Atazanavir interaction, which could pave the way to the development of specific inhibitors of this viral protease .

Analyse Biochimique

Biochemical Properties

Atazanavir N2-Descarboxymethyl, like Atazanavir, interacts with various enzymes and proteins. It selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This prevents the formation of mature virions, thereby inhibiting the replication of the virus .

Cellular Effects

Atazanavir N2-Descarboxymethyl affects various types of cells and cellular processes. It influences cell function by inhibiting the replication of HIV-1, thereby preventing the spread of the virus within the body . The drug’s impact on cell signaling pathways, gene expression, and cellular metabolism is largely related to its antiviral activity.

Molecular Mechanism

Atazanavir N2-Descarboxymethyl exerts its effects at the molecular level through a specific mechanism of action. It binds to the active site of HIV-1 protease, an enzyme necessary for the maturation of the virus . By inhibiting this enzyme, Atazanavir N2-Descarboxymethyl prevents the virus from replicating and spreading.

Temporal Effects in Laboratory Settings

It is known that Atazanavir, the parent compound, is extensively metabolized in humans, primarily through monooxygenation and dioxygenation .

Dosage Effects in Animal Models

The effects of Atazanavir N2-Descarboxymethyl at different dosages in animal models have not been specifically studied. Studies on Atazanavir have shown that it exhibits anti-HIV-1 activity with a mean 50% effective concentration (EC50) in the absence of human serum of 2-5 nM against a variety of laboratory and clinical HIV-1 isolates .

Metabolic Pathways

Atazanavir N2-Descarboxymethyl is likely to be involved in similar metabolic pathways as Atazanavir. Atazanavir is metabolized by cytochrome P450 isozyme 3A4 to inactive metabolites and eliminated primarily via the biliary route .

Transport and Distribution

The transport and distribution of Atazanavir N2-Descarboxymethyl within cells and tissues are expected to be similar to that of Atazanavir. Atazanavir is known to interact with membrane-associated drug transporters, which regulate its intestinal absorption .

Subcellular Localization

The subcellular localization of Atazanavir N2-Descarboxymethyl is not well-studied. Given its similarity to Atazanavir, it is likely to be found in the same subcellular compartments. Atazanavir is known to block an enzyme called protease, which is needed for the virus to multiply .

Propriétés

IUPAC Name |

methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDOEPWAZDTPRH-SYQUUIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028634-76-5 | |

| Record name | 3-Methyl-L-valine 2-((2S,3S)-2-hydroxy-3-(((2S)-2-((methoxycarbonyl)amino)-3,3-dimethyl-1-oxobutyl)amino)-4-phenylbutyl)-2-((4-(2-pyridinyl)phenyl)methyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028634765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-L-VALINE 2-((2S,3S)-2-HYDROXY-3-(((2S)-2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV8UVW0O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)